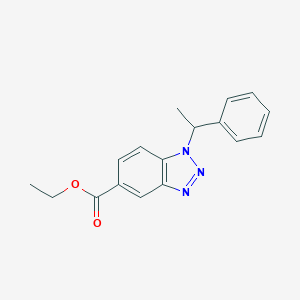![molecular formula C15H18Cl2N2O B249515 N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine, also known as DMDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMDD is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various biological processes, including gene expression, chromatin remodeling, and RNA processing.
Mechanism of Action
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine inhibits PRMT5 by binding to its active site and preventing it from methylating its substrate proteins. PRMT5 plays a critical role in the regulation of gene expression, chromatin remodeling, and RNA processing, and its dysregulation has been implicated in various diseases, including cancer. By inhibiting PRMT5, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can modulate these biological processes and potentially treat diseases associated with PRMT5 dysregulation.
Biochemical and Physiological Effects:
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have a dual mechanism of action. N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has several advantages for lab experiments. It is a potent and selective inhibitor of PRMT5, making it a valuable tool for studying the biological functions of PRMT5. It has been shown to be effective in various cancer cell lines, making it a potential candidate for cancer therapy. However, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. It is also expensive and difficult to synthesize, limiting its availability for research purposes.
Future Directions
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has several potential future directions for scientific research. It can be used to study the biological functions of PRMT5 and its role in various diseases, including cancer. It can also be used as a lead compound for the development of more potent and selective PRMT5 inhibitors. Furthermore, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can be used in combination with other cancer therapies to enhance their efficacy and reduce their toxicity. Finally, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can be used to study the pharmacokinetic and pharmacodynamic properties of PRMT5 inhibitors, leading to the development of more effective and safer cancer therapies.
Synthesis Methods
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 3,5-dichlorobenzaldehyde with 5-bromofurfural in the presence of a base to form the intermediate furan aldehyde. The furan aldehyde is then reacted with N,N-dimethylethylenediamine in the presence of a reducing agent to give N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine. The final product is purified by column chromatography and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of PRMT5, which is overexpressed in various types of cancer and is involved in the regulation of cell proliferation and survival. N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
Product Name |
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine |
|---|---|
Molecular Formula |
C15H18Cl2N2O |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C15H18Cl2N2O/c1-19(2)6-5-18-10-14-3-4-15(20-14)11-7-12(16)9-13(17)8-11/h3-4,7-9,18H,5-6,10H2,1-2H3 |
InChI Key |
KXPUBGLGWRCVAE-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)
![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)

![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)

![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)

![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)